1-Fluoro-5-iodo-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzene, characterized by the presence of fluorine, iodine, methyl, and nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and methylation reactions. These processes are optimized for large-scale production, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under acidic conditions.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction: The major product is 1-Fluoro-5-iodo-4-methyl-2-aminobenzene.
Oxidation: The major product is 1-Fluoro-5-iodo-4-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-iodo-4-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene
- 1-Bromo-4-iodo-5-methyl-2-nitrobenzene
- 1-Fluoro-4-iodo-5-methoxy-2-nitrobenzene
- 4-Fluoro-2-Methyl-5-nitroanisole
- 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
Uniqueness
1-Fluoro-5-iodo-4-methyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both fluorine and iodine atoms allows for unique reactivity patterns and interactions, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-fluoro-5-iodo-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLIEZRHWQYVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.